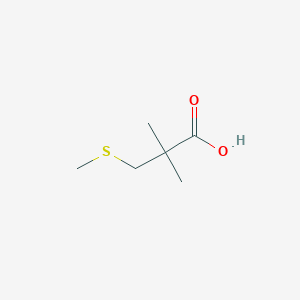

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid

Description

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid is a branched-chain carboxylic acid derivative featuring a methylsulfanyl (SCH₃) group at the 3-position and two methyl groups at the 2-position of the propanoic acid backbone. This structural configuration imparts unique physicochemical properties, such as moderate hydrophobicity due to the thioether group and steric hindrance from the geminal dimethyl substituents. The methylsulfanyl group may enhance reactivity in sulfur-mediated chemical transformations or serve as a functional handle in drug design .

Properties

IUPAC Name |

2,2-dimethyl-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-6(2,4-9-3)5(7)8/h4H2,1-3H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIWBMWNNPWQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid typically involves the reaction of 2,2-dimethylpropanoic acid with a methylsulfanyl reagent under controlled conditions. One common method is the alkylation of 2,2-dimethylpropanoic acid with methylthiolate in the presence of a suitable base, such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Biological Applications

Research into the biological activity of 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid suggests potential interactions with various biological molecules. Its mechanism of action may involve:

- Nucleophilic and Electrophilic Interactions : The compound can act as either a nucleophile or electrophile, influencing biochemical pathways and stability of other molecules.

- Potential Anticancer Activity : Studies indicate that derivatives of related compounds may inhibit cancer cell proliferation. For instance, modifications of similar structures have shown promising results against colon cancer cells, suggesting that this compound could be explored for similar therapeutic effects .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique functional groups. It can be used to create more complex molecules through:

- Formation of Covalent Bonds : Its ability to form covalent bonds with target molecules is crucial for developing new pharmaceuticals.

- Synthesis of Derivatives : The compound can be modified to produce analogs with varying biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound may have applications in drug design and development:

- Lead Compound for Drug Development : Its structural features could lead to the discovery of new drugs targeting specific diseases.

- Biological Activity Screening : Compounds derived from it can be screened for biological activity against various cell lines to assess their therapeutic potential.

Case Studies

- Anticancer Research : A study on structurally similar compounds demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells . This highlights the potential for this compound in developing targeted cancer therapies.

- Synthetic Methodologies : Research has explored various synthetic pathways involving this compound, emphasizing its utility in creating more complex organic molecules efficiently.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids .

Comparison with Similar Compounds

Key Observations :

Biological Activity

2,2-Dimethyl-3-(methylsulfanyl)propanoic acid (CAS No. 37695-38-8) is an organic compound characterized by a unique structure that includes a propanoic acid backbone, two methyl groups, and a methylsulfanyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

The molecular formula of this compound is , with a molecular weight of approximately 162.25 g/mol. The presence of the methylsulfanyl group enhances its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation : The reaction of 2,2-dimethylpropanoic acid with methylthiolate in the presence of bases such as sodium hydride or potassium carbonate.

- Esterification : The conversion of the acid to its methyl ester form using methanol and an acid catalyst under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The methylsulfanyl group can engage in biochemical pathways that influence enzyme activity and protein interactions. Hydrolysis of the ester form can release the active carboxylic acid, which may further interact with cellular components.

Anticancer Properties

Recent studies have explored the potential anticancer properties of derivatives related to this compound. For instance, compounds synthesized from structural modifications of related propanoic acids have shown selective inhibition of colon cancer cell proliferation. The most potent derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant anticancer activity while sparing normal cells .

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features enable it to modulate enzyme activity, which could be beneficial in developing therapeutic agents targeting metabolic disorders or cancers.

Research Findings

Case Studies

- Colon Cancer Study : A series of derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for anticancer activity. Twelve out of twenty-four compounds demonstrated selective inhibition against HCT-116 cells while showing minimal effects on normal HEK-293 cells .

- Enzyme Modulation Research : Studies have indicated that the compound may interact with metabolic enzymes, leading to altered metabolic pathways that could be exploited for therapeutic purposes in metabolic diseases .

Q & A

Basic: What are the optimized synthesis protocols for 2,2-Dimethyl-3-(methylsulfanyl)propanoic acid?

Answer:

The synthesis typically involves alkylation of 2-methylpropanoic acid with methylsulfanyl chloride under basic conditions. Key steps include:

- Reagents : Methylsulfanyl chloride, sodium hydroxide (base), dichloromethane (solvent) .

- Procedure :

- Yield Optimization : Controlled temperature and stoichiometric ratios (1:1.2 acid-to-chloride) minimize side reactions like over-alkylation .

Basic: Which analytical techniques are critical for characterizing purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 134.2 (C5H10O2S) .

- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using C18 columns (methanol/water mobile phase) .

Advanced: How does steric hindrance from the dimethyl group influence reactivity?

Answer:

The geminal dimethyl groups at C2 create steric hindrance, which:

- Reduces Nucleophilicity : Limits accessibility of the adjacent C3 methylsulfanyl group in substitution reactions .

- Enhances Stability : Protects the carboxylic acid moiety from decarboxylation under acidic conditions .

Experimental Design : Compare reactivity with non-dimethyl analogs (e.g., 3-mercapto-2-methylpropanoic acid) in nucleophilic acyl substitution assays .

Advanced: How to address contradictions in reported antioxidant activity?

Answer:

Discrepancies may arise from assay conditions or impurity interference. Recommended approaches:

- Standardized Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging with controlled pH and temperature .

- Control Experiments : Test purified batches (>98%) to rule out byproduct effects.

- Comparative Studies : Benchmark against known antioxidants (e.g., ascorbic acid) under identical conditions .

Advanced: What strategies validate enzyme inhibition mechanisms?

Answer:

- Kinetic Studies : Measure IC50 values for oxidoreductases (e.g., glutathione peroxidase) via spectrophotometric assays .

- Docking Simulations : Use X-ray crystallography data (if available) to model interactions with enzyme active sites.

- Competitive Inhibition Tests : Co-administer substrates (e.g., glutathione) to assess binding reversibility .

Basic: How to mitigate oxidation of the methylsulfanyl group during storage?

Answer:

- Storage Conditions :

- Stability Monitoring : Periodic HPLC analysis (retention time shifts indicate degradation) .

Advanced: How to design experiments probing stereochemical effects in derivatives?

Answer:

Although the parent compound lacks chirality, derivatives (e.g., esterified forms) may exhibit stereoselectivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.